molecular formula C17H13N5O2S2 B275108 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B275108
M. Wt: 383.5 g/mol
InChI Key: HLTLGWIKLVFDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide, commonly referred to as FPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTA is a thiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

FPTA acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to altered signaling pathways within the cell.
Biochemical and Physiological Effects:
FPTA has been shown to exhibit a range of biochemical and physiological effects in various cell types. These effects include increased phosphorylation of signaling molecules such as AKT and ERK, as well as alterations in the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the primary advantages of FPTA is its specificity for PTPs, which allows for targeted inhibition of these enzymes in a variety of cell types. However, FPTA is also known to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving FPTA. One area of interest is the development of more potent and selective inhibitors of PTPs that can be used to study the role of these enzymes in various disease states. Additionally, FPTA and related compounds may have potential therapeutic applications in the treatment of diseases such as cancer and autoimmune disorders. Further research is needed to fully understand the potential applications of FPTA and to develop more effective inhibitors of PTPs.

Synthesis Methods

The synthesis of FPTA involves the reaction of 2-mercapto-N-(1,3-thiazol-2-yl)acetamide with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

FPTA has been studied extensively for its potential applications in scientific research. One of the primary uses of FPTA is as a tool to study the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting the activity of PTPs, FPTA can be used to study the downstream effects of altered signaling pathways in a variety of cell types.

properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N5O2S2/c23-14(19-16-18-8-10-25-16)11-26-17-21-20-15(13-7-4-9-24-13)22(17)12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19,23)

InChI Key

HLTLGWIKLVFDBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CO4

Origin of Product

United States

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